6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Formation of the triazolothiadiazole core: This step involves the cyclization of the brominated pyrazole with a suitable thiadiazole precursor under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the fluorophenyl group: The final step involves the coupling of the triazolothiadiazole core with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of certain cellular processes.
Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis or cell cycle arrest, contributing to its biological activities.
Comparison with Similar Compounds
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a chloro substituent instead of a bromo substituent, which may affect its chemical properties and biological activities.
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a fluorophenyl group at a different position, which may influence its reactivity and interactions with molecular targets.
6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C13H8BrFN6S |
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Molecular Weight |
379.21 g/mol |
IUPAC Name |
6-(4-bromo-2-methylpyrazol-3-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8BrFN6S/c1-20-10(9(14)6-16-20)12-19-21-11(17-18-13(21)22-12)7-3-2-4-8(15)5-7/h2-6H,1H3 |
InChI Key |
ZEHZORKLOKCSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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